Sodium ((2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate
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Overview
Description
Sodium ((2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate is a chemical compound with the molecular formula C10H12N5Na2O6P . It has a molecular weight of 375.19 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N5O6P.2Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(21-7)2-20-22(17,18)19;;/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19);;/q;2*+1/p-2/t5-,6+,7+;;/m0…/s1 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the stereochemistry.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere and in a freezer, under -20°C .Scientific Research Applications
1. Pharmacokinetics and Metabolism Studies
Research has been conducted to understand the pharmacokinetics and metabolism of compounds similar to Sodium ((2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate. For example, a study by Jia et al. (2016) established a method for the quantification of IMM-H007, a compound with a similar structure, and its metabolites in hamster blood. This research is crucial for developing novel anti-hyperlipidemia agents due to its high efficacy and low toxicity (Jia et al., 2016).
2. Synthesis and Chemical Properties
Several studies focus on the synthesis of compounds structurally related to this compound. For instance, Hřebabecký et al. (2006) discussed the synthesis of novel conformationally locked carbocyclic nucleosides, which are important for understanding the chemistry and potential applications of such compounds (Hřebabecký et al., 2006).
3. Probing Adenylyl Cyclases
A study by Emmrich et al. (2010) synthesized a chemically and metabolically stable analog of ATP substituted with a fluorescent residue. This compound, closely related to this compound, is used for studying the binding site and function of adenylyl cyclases, which are crucial for understanding cellular signaling pathways (Emmrich et al., 2010).
4. Understanding DNA Structure
Research into the sodium salts of nucleotides, such as the one by Rosenberg et al. (1973), provides insights into DNA structure. They reported on the crystallization of a dinucleoside phosphate forming a double helix, offering valuable information on DNA's molecular structure and interactions (Rosenberg et al., 1973).
Mechanism of Action
Target of Action
Sodium ((2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate primarily targets DNA, where it serves as a building block for DNA synthesis . It is a nucleic acid AMP derivative found in DNA .
Mode of Action
This compound interacts with its targets during DNA synthesis and DNA damage . It can react with chloride ions to form 2’,3’-diacetylpyridine-5’-diphosphate dibasic chloride .
Biochemical Pathways
This compound is involved in the purine degradation pathway in the body. It is produced as a product of hypoxanthine oxidase action on hypoxanthine .
Result of Action
The molecular and cellular effects of this compound’s action include its incorporation into DNA during synthesis, potentially affecting the structure and function of the DNA .
Action Environment
Environmental factors that could influence the action, efficacy, and stability of this compound include the presence of other ions in the body, such as chloride ions, with which it can react .
Safety and Hazards
The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P233 (Keep container tightly closed), P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER/doctor if you feel unwell), P321 (Specific treatment (see … on this label)), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P340 (Remove person to fresh air and keep comfortable for breathing), P362 (Take off contaminated clothing), P403 (Store in a well-ventilated place), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to …) .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Sodium ((2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate involves the protection of the hydroxyl group, followed by the coupling of the protected sugar with the protected nucleobase. The phosphate group is then introduced, and the protecting groups are removed to yield the final product.", "Starting Materials": [ "2-deoxy-D-ribose", "6-chloropurine", "diethyl phosphorochloridate", "sodium hydroxide", "triethylamine", "acetic anhydride", "methanol", "water" ], "Reaction": [ "Protection of the hydroxyl group of 2-deoxy-D-ribose with acetic anhydride and triethylamine", "Coupling of the protected sugar with 6-chloropurine using triethylamine as a base", "Deprotection of the hydroxyl group using methanol and water", "Introduction of the phosphate group using diethyl phosphorochloridate and sodium hydroxide", "Deprotection of the nucleobase using methanol and water" ] } | |
CAS No. |
2922-74-9 |
Molecular Formula |
C10H12N5Na2O6P |
Molecular Weight |
375.19 g/mol |
IUPAC Name |
disodium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3-oxidooxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C10H13N5O6P.2Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(21-7)2-20-22(17,18)19;;/h3-7H,1-2H2,(H2,11,12,13)(H2,17,18,19);;/q-1;2*+1/p-1/t5-,6-,7-;;/m1../s1 |
InChI Key |
JXXROUZTXMLYRE-BZOOEFOLSA-M |
Isomeric SMILES |
C1[C@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)[O-])[O-].[Na+].[Na+] |
SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])[O-])O.[Na+].[Na+] |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)[O-])[O-].[Na+].[Na+] |
Related CAS |
653-63-4 (Parent) |
sequence |
A |
Origin of Product |
United States |
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